3-Methylcatechol

概述

描述

3-Methylcatechol (3MC), a dihydroxybenzene derivative with a methyl group at the third position, is a critical intermediate in microbial degradation pathways of aromatic hydrocarbons like toluene, m-xylene, and aniline . It is metabolized via the meta-cleavage pathway by enzymes such as catechol 2,3-dioxygenase (C23O) or intradiol dioxygenases, yielding products like 2-hydroxy-6-oxohepta-2,4-dienoate . Industrially, 3MC is a precursor for fine chemicals and pharmaceuticals, with bioproduction achieved via engineered Pseudomonas putida strains using toluene as a substrate . However, its toxicity and instability in aqueous media necessitate specialized production strategies, such as two-phase systems with 1-octanol .

准备方法

化学反应分析

Enzymatic and Microbial Reactions

3-MC is produced naturally via microbial metabolism and degraded through enzymatic pathways:

-

Biosynthesis :

Pseudomonas putida converts toluene to 3-MC via a two-step enzymatic process: -

Degradation :

Catechol 1,2-dioxygenase enzymes from Acinetobacter and Pseudomonas cleave 3-MC via intradiol (ortho-cleavage) or extradiol (meta-cleavage) pathways .

Table 1: Enzymatic Pathways for 3-MC

| Enzyme | Source Organism | Reaction Type | Products |

|---|---|---|---|

| Catechol 1,2-dioxygenase | Pseudomonas putida | Intradiol cleavage | β-Ketoadipate intermediates |

| TodD dehydrogenase | Pseudomonas putida | Oxidation | 3-Methyl-o-quinone |

Synthetic Oxidation Reactions

3-MC undergoes oxidation to form quinones and derivatives under various conditions:

-

Chemical Oxidation :

-

Electrochemical Oxidation :

In aqueous solutions with barbituric acid derivatives, 3-MC forms dispiropyrimidines via an ECEC (electrochemical-chemical-electrochemical-chemical) mechanism .

Table 2: Key Oxidation Reactions

| Reagent/Conditions | Product | Yield | Mechanism |

|---|---|---|---|

| DBDMH, non-polar solvent | 3-Methylbenzaldehyde | 85% | Radical bromination |

| OH radicals (pH 6.5) | Hydroxylated o-quinones | N/A | Michael addition |

| Barbituric acid, electrolysis | Dispiropyrimidines (e.g., 6a–6f ) | 70–90% | Electrochemical coupling |

Nitration and Nitrosation

3-MC reacts with nitrating agents to form nitro derivatives:

-

Electrochemical Nitration :

In phosphate buffer (pH 6.5) with NaNO₂, 3-MC undergoes nitration to 3-methyl-5-nitrocatechol (3M5NC) . The position of the nitro group (meta vs. para) dictates subsequent reactivity .

Table 3: Nitration Pathways

| Reactant | Conditions | Product | Key Intermediate |

|---|---|---|---|

| 3-MC + NO₂⁻ | pH 6.5, 0.1 M buffer | 3M5NC | 3-Methyl-o-quinone |

| 3M5NC + H₂O | Aqueous phase | 3M5NC-OH (triol) | Hydroxylated o-quinone |

Radical and Photochemical Reactions

-

Atmospheric Aging :

In aqueous aerosols, 3-MC reacts with OH radicals to form secondary organic aerosols (SOAs) via bicyclic intermediate pathways . -

Photolysis :

UV exposure of nitro derivatives (e.g., 3M5NC) generates aminocatechols (e.g., 3-methyl-5-aminocatechol) .

Toxicity and Side Reactions

3-MC’s reactivity contributes to its toxicity:

科学研究应用

Applications in Organic Synthesis

3-Methylcatechol is utilized in various organic synthesis processes, including:

- Antibacterial Agents: It serves as a precursor for synthesizing antibacterial compounds .

- Antioxidants: 3MC is involved in producing antioxidants that protect against oxidative stress.

- Polymer Stabilizers: It acts as an inhibitor in polymerization processes to enhance stability .

Toxicological Studies

Research indicates that this compound has cytotoxic effects, particularly on neural cells. Studies have shown:

- Cytotoxicity: At concentrations above 100 µM, 3MC significantly reduces cell viability in rat astrocytes, with an EC50 of approximately 107 µM after 72 hours .

- Mechanism of Action: The cytotoxic effects are linked to the oxidation of 3MC, leading to the formation of reactive quinones that induce oxidative stress and cell death .

Environmental Applications

This compound has been studied for its role in bioremediation:

- Degradation of Nitroaromatic Compounds: Certain bacteria can metabolize 3MC, aiding in the degradation of harmful nitroaromatic pollutants found in contaminated soils .

- Aerosol Formation: It contributes to aerosol generation during wood combustion, impacting atmospheric chemistry .

Case Study 1: Toxicity Assessment

A study assessed the cytotoxic effects of 3MC on rat brain cells. The results indicated that exposure to 3MC led to significant peroxidation of biomolecules and inhibited mitochondrial respiration. The formation of quinones was directly correlated with increased cell death rates at higher concentrations .

Case Study 2: Biodegradation Potential

Research involving Pseudomonas putida demonstrated the bacterium's ability to convert toluene into 3MC effectively. This biotransformation highlights the potential use of this compound in bioremediation strategies for environments polluted with aromatic hydrocarbons .

Summary Table of Applications

作用机制

The mechanism of action of 3-methylcatechol involves its interaction with specific enzymes and molecular targets. For instance, the enzyme 1,2-dihydroxy-6-methylcyclohexa-3,5-dienecarboxylate dehydrogenase converts specific substrates into this compound, NADH, and carbon dioxide . The compound’s hydroxyl groups allow it to participate in redox reactions, contributing to its antioxidant properties.

相似化合物的比较

Substrate Specificity in Enzymatic Reactions

3MC’s enzymatic interactions differ significantly from structurally analogous catechols like 4-methylcatechol (4MC), 4-ethylcatechol (4EC), and catechol itself. Key distinctions include:

Notes:

- Catalytic Efficiency : Catechol is the preferred substrate for most C23Os, with kcat values 10–20× higher than for 3MC . 4MC is metabolized more efficiently than 3MC due to better steric compatibility with enzyme active sites .

- Inactivation : 3MC inactivates C23O at rates 2–5× higher than 4MC, likely due to destabilizing interactions during catalysis . 4EC, however, is a potent inactivator (k4 ~0.05 s<sup>-1</sup>) even for mutant enzymes .

- Halotolerant Enzymes: Novel C23Os from halophilic consortia show reversed preferences, with C23O2 exhibiting 280% activity for 4MC and 239% for 3MC compared to catechol .

Metabolic Pathways and Environmental Roles

- 3MC : Produced during m-xylene/toluene degradation via the Tod pathway (todE gene) . Meta-cleavage by TodE yields intermediates for acetyl-CoA synthesis .

- 4MC : Generated from p-xylene degradation and cleaved by DmpBCD/PraC enzymes .

- Catechol : Central intermediate in BTEX degradation, metabolized via both ortho- (catA) and meta-cleavage (dmpB) pathways .

Toxicity : 3MC is more toxic to microbial hosts than 4MC or catechol, limiting its accumulation in single-phase systems .

Bioproduction Metrics

3MC production in P. putida F1 with multi-copy tod genes achieves 14 mM titers, surpassing traditional catechol systems . However, its instability necessitates in-situ extraction using solvents like 1-octanol .

Structural and Binding Properties

- Siderocalin Binding : 3MC binds human siderocalin with higher affinity than 4MC due to favorable ortho-methyl positioning, mimicking natural enterobactin .

- Solubility: 3MC is sparingly soluble in water (1.74 g·L<sup>-1</sup>) but highly soluble in 1-octanol (partition coefficient ~15) .

Key Research Findings

Enzyme Engineering : Mutant C23Os (e.g., 3MCR) restore 3MC oxidation activity but retain low kcat values (~1.0 s<sup>-1</sup>), indicating trade-offs between substrate range and catalytic efficiency .

Process Optimization: Two-phase systems with 1-octanol improve 3MC titers 6-fold (to 65 mM) by mitigating toxicity and degradation .

Metagenomic Insights: Halotolerant C23Os exhibit atypical substrate preferences, suggesting evolutionary adaptation to saline environments .

生物活性

3-Methylcatechol (3-MC) is a naturally occurring aromatic compound with significant biological activity, particularly in the context of its effects on cellular mechanisms, environmental interactions, and potential therapeutic applications. This article explores the biological activity of 3-MC, highlighting its cytotoxic effects, metabolic pathways, and applications in microbial bioconversion.

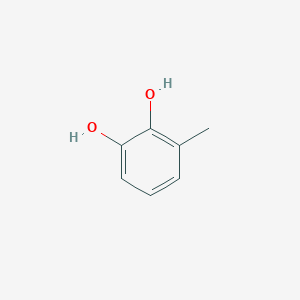

This compound is a dihydroxybenzene derivative with the molecular formula C₇H₈O₂. Its structure consists of a catechol moiety with a methyl group at the meta position relative to one of the hydroxyl groups. This structural feature influences its reactivity and biological interactions.

Cytotoxicity and Cellular Effects

Research indicates that 3-MC exhibits cytotoxic properties, particularly towards rat primary astrocytes. A study demonstrated that 3-MC induces oxidative stress through the formation of reactive quinones and lipid peroxidation in cellular membranes. Key findings include:

- Cytotoxic Concentration : The concentration that resulted in 50% cell death (EC₅₀) was found to be approximately 107 µM after 72 hours of exposure .

- Mechanism of Action : The compound oxidizes in culture media, leading to the generation of quinones, which are known to interact with cellular macromolecules and induce cell death .

- Mitochondrial Inhibition : 3-MC inhibited state 2 FADH₂-linked respiration in nonsynaptic mitochondria, suggesting interference with mitochondrial function .

Table 1: Summary of Cytotoxic Effects of this compound

| Parameter | Value |

|---|---|

| EC₅₀ (Cytotoxicity) | 107 µM |

| Mitochondrial Respiration | Inhibition observed |

| Reactive Species Formed | Quinones |

Metabolic Pathways

This compound is also involved in microbial metabolism. Pseudomonas putida, a bacterium known for its ability to degrade aromatic compounds, has been engineered to enhance the production of 3-MC from toluene. Key findings include:

- Bioconversion Efficiency : The engineered strains achieved a production rate of up to 105 µmol min⁻¹ g⁻¹ dry weight , significantly higher than previous systems .

- Stable Production : The biocatalysts maintained high production levels without the need for antibiotics, making them suitable for industrial applications .

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness varies depending on concentration and type of microorganism. For instance:

- Antiviral Activity : Research indicates that 3-MC can inhibit viral replication, showcasing its potential as an antiviral agent .

- Bactericidal Effects : The compound has been effective against pathogenic bacteria and fungi at specific concentrations, highlighting its utility in developing antimicrobial agents .

Environmental Impact

In atmospheric chemistry, this compound plays a role as a product of lignin pyrolysis and can influence aerosol formation. Recent studies have explored its interactions with water molecules, revealing two solvation pathways that affect its behavior in atmospheric processes:

- Droplet Pathway : Involves preferential binding among water molecules.

- Wetting Pathway : Characterized by interactions between water molecules and the aromatic face of 3-MC .

Case Studies

- Toxicological Studies : A comprehensive investigation into the toxic effects of 3-MC on rat brain cells revealed significant oxidative stress markers and mitochondrial dysfunctions, establishing a clear link between exposure levels and cytotoxic outcomes .

- Microbial Production Systems : The development of genetically modified Pseudomonas putida strains for efficient bioconversion of toluene into 3-MC illustrates the compound's relevance in biotechnological applications aimed at sustainable chemical production .

常见问题

Basic Research Questions

Q. What are the standard analytical methods for quantifying 3-methylcatechol in microbial cultures?

- Methodological Answer : Quantification often involves spectrophotometric assays based on enzymatic cleavage products. For example, catechol 2,3-dioxygenase (C23O) activity can be measured by tracking the absorbance of ring-cleavage products (e.g., 2-hydroxymuconic semialdehyde) at 375 nm . High-performance liquid chromatography (HPLC) is also used to separate and quantify this compound in biphasic systems, especially when managing toxicity in microbial cultures .

Q. Which model organisms are commonly used to study this compound degradation pathways?

- Methodological Answer : Pseudomonas putida strains are widely employed due to their TOL plasmid-encoded C23O, which metabolizes this compound via the meta-cleavage pathway . Pseudomonas cepacia G4 is another model organism for studying trichloroethylene degradation linked to this compound pathways .

Q. How does this compound toxicity impact microbial production systems?

- Methodological Answer : Toxicity limits aqueous-phase production to ~10 mM. Biphasic systems (e.g., 1-octanol as a secondary phase) improve yield by sequestering this compound, reducing cellular stress. Kinetic models optimize substrate feeding and phase ratios to balance production and toxicity .

Advanced Research Questions

Q. How does the methyl group position in this compound influence its interaction with catechol 2,3-dioxygenase compared to 4-methylcatechol?

- Methodological Answer : Structural studies reveal that this compound binds C23O with the methyl group oriented toward a tyrosine residue, enabling moderate affinity (Km ~50 µM). In contrast, 4-methylcatechol’s para-methyl group causes steric hindrance with histidine residues, reducing binding stability (Km >30 µM at low concentrations) . Kinetic assays show 4-methylcatechol inactivates C23O 10-fold more effectively at 5 µM due to stronger product inhibition .

Q. What role do partition ratios play in bacterial growth on this compound?

- Methodological Answer : Partition ratios (productive catalysis vs. enzyme inactivation) determine metabolic feasibility. For this compound, ratios <18,000 fail to support growth (e.g., mutant enzyme 3MCS with a ratio of 18,000), while ratios >22,000 (e.g., 3MCR mutant) restore growth via reduced enzyme inactivation .

Q. How do ring-cleavage products of this compound inhibit catechol 2,3-dioxygenase?

- Methodological Answer : Competitive inhibition assays using 2-hydroxy-6-oxohepta-2,4-dienoate (this compound’s cleavage product) show a Ki of 10⁻⁴ M. This is less inhibitory than 4-methylcatechol’s product (Ki = 1.6×10⁻⁴ M), explaining weaker enzyme inactivation . Reactivation experiments with Fe²⁺ and ascorbic acid confirm mechanism-based inactivation .

Q. Methodological Design Considerations

Q. What experimental approaches characterize this compound’s effects on enzyme kinetics?

- Methodological Answer :

- Kinetic Parameters : Measure Km and Vmax using Lineweaver-Burk plots. For C23O, this compound has Km = 50 µM and Vmax = 770 U/mg, compared to 2,3-dihydroxybiphenyl (Km = 15 µM, Vmax = 1,200 U/mg) .

- Inactivation Studies : Track enzyme activity loss over time under aerobic conditions. Wild-type C23O loses 90% activity within 10 minutes with 4-methylcatechol, versus 50% with this compound .

Q. How is heterologous expression of this compound-metabolizing enzymes optimized?

属性

IUPAC Name |

3-methylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-5-3-2-4-6(8)7(5)9/h2-4,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSWEKYNAOWQDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060071 | |

| Record name | 3-Methyl-1,2-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488-17-5 | |

| Record name | 3-Methylcatechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylcatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-methyl-benzene-1,2-diol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03454 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-methylcatechol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66523 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenediol, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-1,2-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLCATECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HUZ4Q9R8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylcatechol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301753 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。